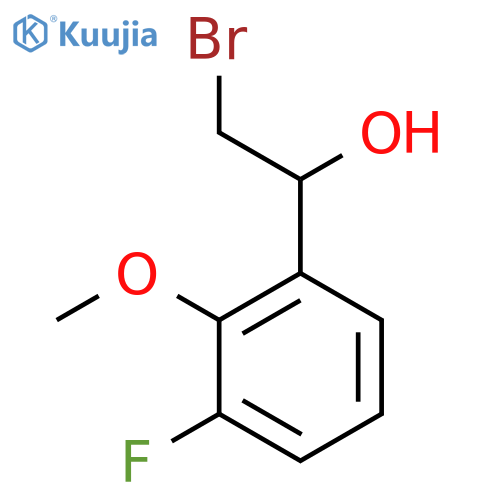

Cas no 2229365-72-2 (2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol)

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol

- SCHEMBL7779154

- EN300-1908338

- 2229365-72-2

-

- インチ: 1S/C9H10BrFO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4,8,12H,5H2,1H3

- InChIKey: WPCMOHSLWBLULP-UHFFFAOYSA-N

- ほほえんだ: BrCC(C1C=CC=C(C=1OC)F)O

計算された属性

- せいみつぶんしりょう: 247.98482g/mol

- どういたいしつりょう: 247.98482g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908338-5.0g |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol |

2229365-72-2 | 5g |

$3189.0 | 2023-06-02 | ||

| Enamine | EN300-1908338-10.0g |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol |

2229365-72-2 | 10g |

$4729.0 | 2023-06-02 | ||

| Enamine | EN300-1908338-0.25g |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol |

2229365-72-2 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1908338-1.0g |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol |

2229365-72-2 | 1g |

$1100.0 | 2023-06-02 | ||

| Enamine | EN300-1908338-0.5g |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol |

2229365-72-2 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1908338-10g |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol |

2229365-72-2 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1908338-0.05g |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol |

2229365-72-2 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1908338-2.5g |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol |

2229365-72-2 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1908338-5g |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol |

2229365-72-2 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1908338-1g |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol |

2229365-72-2 | 1g |

$699.0 | 2023-09-18 |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol 関連文献

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-olに関する追加情報

Introduction to 2-Bromo-1-(3-Fluoro-2-Methoxyphenyl)ethan-1-ol (CAS No. 2229365-72-2)

2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol (CAS No. 2229365-72-2) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromo group, a fluoro-substituted phenyl ring, and a methoxy group. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable candidate for further investigation.

The molecular formula of 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol is C10H11BrFO2, with a molecular weight of approximately 249.10 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including bromination, substitution, and reduction steps. The synthesis process can be optimized to achieve high yields and purity, which are crucial for its use in research and development.

In the context of medicinal chemistry, 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol has been studied for its potential as a lead compound in the development of new therapeutic agents. Recent research has focused on its biological properties, including its ability to interact with specific protein targets and its effects on cellular processes. For instance, studies have shown that this compound can modulate the activity of certain enzymes and receptors, which are implicated in various diseases such as cancer and neurodegenerative disorders.

The bromo group in 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol is particularly noteworthy due to its reactivity and ability to participate in various chemical reactions. This functional group can be used as a handle for further derivatization, allowing researchers to explore a wide range of structural modifications. The fluoro-substituted phenyl ring adds additional complexity to the molecule, influencing its lipophilicity and metabolic stability. The methoxy group, on the other hand, can enhance the solubility of the compound and improve its pharmacokinetic properties.

In preclinical studies, 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol has demonstrated promising results in vitro and in vivo. For example, it has shown potent inhibitory effects on certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, the compound has been evaluated for its neuroprotective properties, with preliminary data indicating that it may have therapeutic benefits in models of Alzheimer's disease and Parkinson's disease.

The safety profile of 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol is an important consideration for its potential use in clinical settings. Toxicological studies have been conducted to assess its acute and chronic toxicity, as well as its genotoxicity and mutagenicity. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models.

In conclusion, 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol (CAS No. 2229365-72-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and biological activity make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its potential benefits and optimize its properties for clinical use.

2229365-72-2 (2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol) 関連製品

- 1379427-51-6(3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid)

- 2029362-05-6(1-(pentan-3-yl)cyclohexane-1-carbaldehyde)

- 1803743-41-0(3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one)

- 1188264-63-2(5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile)

- 2097894-37-4(1-1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione)

- 1488659-82-0(N-(2-Propylaminoethyl)-4-nitroaniline)

- 877818-33-2(3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid)

- 898656-66-1(4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide)

- 1550605-05-4((2-methylpyrimidin-4-yl)methanesulfonamide)

- 2229564-75-2(1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one)